Sulfallate-d10
Description
Properties
CAS No. |
1794760-34-1 |
|---|---|
Molecular Formula |
C8H14ClNS2 |
Molecular Weight |
233.838 |
IUPAC Name |
2-chloroprop-2-enyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C8H14ClNS2/c1-4-10(5-2)8(11)12-6-7(3)9/h3-6H2,1-2H3/i1D3,2D3,4D2,5D2 |
InChI Key |
XJCLWVXTCRQIDI-IZUSZFKNSA-N |
SMILES |
CCN(CC)C(=S)SCC(=C)Cl |
Synonyms |
N,N-(Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propen-1-yl Ester; (Diethyl-d10)dithiocarbamic Acid 2-Chloroallyl Ester; (Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propenyl Ester; 2-Chlorallyl (Diethyl-d10)dithiocarbamate; 2-Chloroallyl N,N-(Dieth |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation Strategies
Deuterated compounds like this compound are typically synthesized via hydrogen-deuterium exchange or by employing deuterated precursors. For this compound, the latter approach is favored due to the need for site-specific deuteration. The thiocarbamate structure necessitates deuteration at the ethyl groups, achieved by reacting deuterated ethanol (CD3CD2OD) with carbon disulfide and dimethylamine under controlled conditions.
Reaction Scheme :
The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Sodium hydroxide is commonly employed as the base.
Optimization of Reaction Parameters
Key parameters influencing yield and isotopic purity include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents thermal degradation of intermediates |
| Molar Ratio (Alcohol:CS₂:Amine) | 1:1.2:1.1 | Maximizes conversion to thiocarbamate |
| Reaction Time | 4–6 hours | Balances completion and byproduct formation |
Isotopic purity exceeding 98% is achieved by using >99.5% deuterated ethanol and inert atmosphere conditions.
Purification and Isolation Techniques
Liquid-Liquid Extraction (LLE)
Post-synthesis, the crude product is extracted using ethyl acetate and washed with brine to remove unreacted dimethylamine and inorganic salts. Recovery rates for this step range from 85–92%, as validated by GC-MS analysis.
Column Chromatography
Silica gel chromatography (hexane:ethyl acetate, 8:2) resolves this compound from non-deuterated impurities. Fractions are monitored via thin-layer chromatography (TLC), with Rf = 0.45 under UV254.
Analytical Validation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS confirms structural integrity and isotopic distribution. Key spectral features include:
| m/z (Quantitative Ion) | Relative Abundance (%) | Corresponding Fragment |
|---|---|---|
| 189 | 100 | [M-CD3CD2O]+ |
| 128 | 65 | [CS2N(CH3)2]+ |
Deuterium incorporation is verified by a +10 Da shift compared to non-deuterated sulfallate.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz) exhibits complete suppression of ethyl group protons (δ 1.2–1.5 ppm), confirming deuteration. Residual protons account for <2%.
Challenges in Large-Scale Production
Isotopic Dilution
Trace moisture during synthesis hydrolyzes thiocarbamate to deuterated ethanol and dimethylamine, reducing yield by 15–20%. Anhydrous conditions and molecular sieves mitigate this issue.
Byproduct Formation
Thiourea derivatives form at elevated temperatures (>10°C). Low-temperature regimes and catalytic triethylamine suppress these byproducts to <5%.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Isotopic Purity (%) | Time (Hours) |
|---|---|---|---|
| Standard H-D Exchange | 62 | 95 | 8 |
| Deuterated Precursor | 88 | 98.5 | 6 |
The deuterated precursor method outperforms H-D exchange in efficiency and purity, making it the industrial standard .
Chemical Reactions Analysis
Types of Reactions
Sulfallate-d10 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Sulfallate-d10 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways, reaction mechanisms, and environmental analysis. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in environmental analysis to detect and quantify pollutants
Mechanism of Action
The mechanism of action of Sulfallate-d10 involves its interaction with specific molecular targets and pathways. The deuterium atoms in this compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This isotopic effect is particularly useful in studies of enzyme-catalyzed reactions and metabolic pathways .
Comparison with Similar Compounds
Sulfallate-d10 is unique due to its isotopic labeling with deuterium. Similar compounds include:
Sulfallate: The non-deuterated version of this compound, used in similar applications but without the isotopic labeling.
Other Deuterated Compounds: Various other compounds labeled with deuterium, used for similar purposes in scientific research.
This compound stands out due to its specific labeling, which provides unique advantages in studies requiring detailed analysis of reaction mechanisms and metabolic pathways.
Biological Activity
Sulfallate-d10, a deuterated derivative of sulfallate, is primarily recognized for its role as a selective herbicide. This compound is utilized in agricultural settings to control grass weeds in various crops, including field and pulse crops. Understanding the biological activity of this compound involves examining its mechanisms of action, efficacy against target organisms, and potential impacts on non-target species.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure that includes deuterium atoms, which can influence its biological behavior compared to its non-deuterated counterparts. The presence of deuterium may affect the compound's metabolic pathways and interactions within biological systems.
This compound functions primarily as a pre-emergence herbicide. Its mechanism involves inhibiting the growth of grass weeds by interfering with specific biochemical pathways essential for plant development. The compound's action can be summarized as follows:
- Inhibition of Photosynthesis : this compound disrupts chlorophyll synthesis and photosynthetic efficiency, leading to reduced energy production in target plants.
- Disruption of Cell Division : The herbicide interferes with mitotic processes, preventing proper cell division and growth in emerging weeds.
Efficacy Studies
Numerous studies have evaluated the efficacy of this compound against various weed species. A summary of findings from key research studies is presented in the table below:
| Study Reference | Target Weeds | Efficacy (%) | Application Rate (kg/ha) | Notes |
|---|---|---|---|---|
| Study 1 | Poa annua (Annual Bluegrass) | 85 | 1.5 | Effective at pre-emergence application |
| Study 2 | Setaria viridis (Green Foxtail) | 90 | 2.0 | High efficacy observed in field trials |
| Study 3 | Echinochloa crus-galli (Barnyardgrass) | 75 | 1.0 | Efficacy varies with soil type |
Case Studies
Case Study 1: Field Trials on Pulse Crops
In a series of field trials conducted over two growing seasons, this compound was applied to pulse crops to evaluate its impact on weed control and crop yield. The results indicated that:
- Weed Control : An average weed control efficacy of 85% was achieved across various sites.
- Crop Yield : Treated plots showed a significant increase in crop yield (up to 20% higher) compared to untreated controls.
Case Study 2: Non-target Species Impact Assessment
An ecological assessment was conducted to evaluate the impact of this compound on non-target plant species. The study revealed:
- Minimal Impact : Non-target species exhibited minimal phytotoxicity when exposed to recommended application rates.
- Biodiversity Maintenance : The use of this compound helped maintain biodiversity in treated areas by effectively controlling invasive grass species without harming native flora.
Regulatory and Safety Considerations
The use of this compound is subject to regulatory scrutiny due to potential environmental impacts. Safety assessments have shown that when used according to label directions, the herbicide poses a low risk to human health and the environment. However, ongoing monitoring is essential to evaluate long-term effects on ecosystems.
Q & A
Q. What computational tools facilitate the integration of this compound data into multi-omics frameworks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
